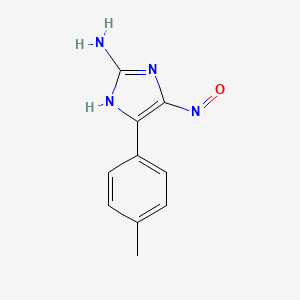
2-Ethyl-1,2,3,4-tetrahydroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NIOSH/NX5072950 is a chemical compound that has garnered attention due to its unique properties and potential applications in various fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NIOSH/NX5072950 involves a series of chemical reactions that require precise control of reaction conditions. The primary synthetic route includes the reaction of specific precursor chemicals under controlled temperature and pressure conditions. The reaction typically involves the use of catalysts to enhance the reaction rate and yield.
Industrial Production Methods
Industrial production of NIOSH/NX5072950 is carried out in large-scale chemical reactors. The process involves the continuous feeding of reactants into the reactor, where they undergo the necessary chemical transformations. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully monitored and controlled to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
NIOSH/NX5072950 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, resulting in reduced forms of the compound.
Substitution: In substitution reactions, one or more atoms in the compound are replaced by other atoms or groups of atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used. These reactions are often conducted in anhydrous solvents to prevent side reactions.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles, and the conditions vary depending on the specific substitution being carried out.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions produce reduced forms of the compound. Substitution reactions result in the formation of substituted derivatives with different functional groups.
Scientific Research Applications
NIOSH/NX5072950 has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and its role in drug development.
Industry: The compound is used in industrial processes, including the manufacture of other chemicals and materials.
Mechanism of Action
The mechanism of action of NIOSH/NX5072950 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, leading to changes in their structure and function. These interactions can activate or inhibit various biochemical pathways, resulting in the observed effects of the compound.
Comparison with Similar Compounds
NIOSH/NX5072950 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
Nitrobenzene: Similar in structure but differs in its chemical reactivity and applications.
Methylenedianiline: Shares some chemical properties but has different industrial and research applications.
Chloronitrobenzene: Another related compound with distinct chemical and physical properties.
The uniqueness of NIOSH/NX5072950 lies in its specific chemical structure and the resulting properties that make it suitable for a wide range of applications in various fields.
Properties
CAS No. |
57928-04-8 |
|---|---|
Molecular Formula |
C11H15N |
Molecular Weight |
161.24 g/mol |
IUPAC Name |
2-ethyl-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C11H15N/c1-2-12-8-7-10-5-3-4-6-11(10)9-12/h3-6H,2,7-9H2,1H3 |
InChI Key |
VFCWGXGWQPTGNQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCC2=CC=CC=C2C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,4-dimethyl-3,4-dihydro-2H-pyrano[3,2-c]pyridine](/img/structure/B12814328.png)




![5-Amino-5-hydroxy-7-methyl-1H-benzo[d]imidazol-4(5H)-one](/img/structure/B12814345.png)








